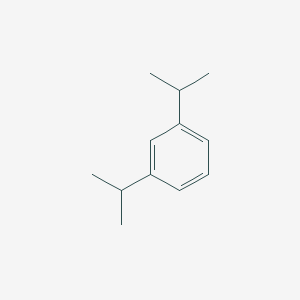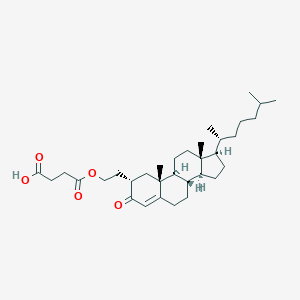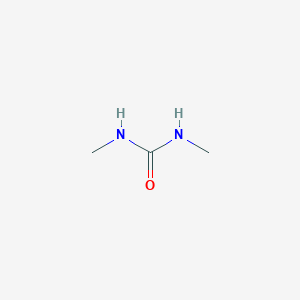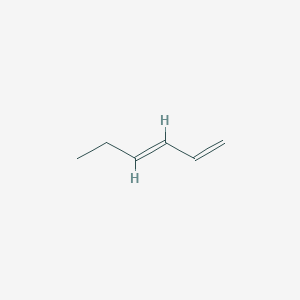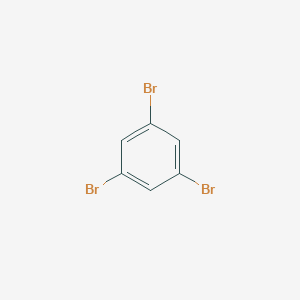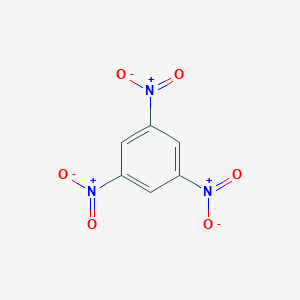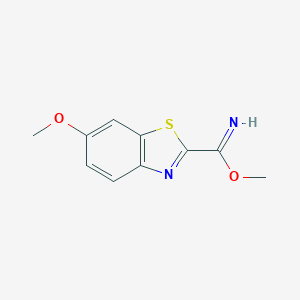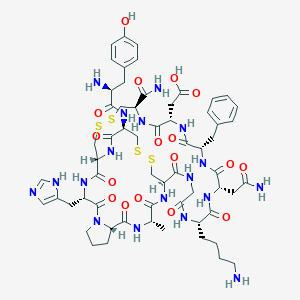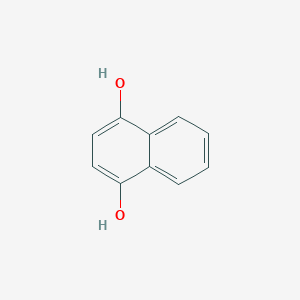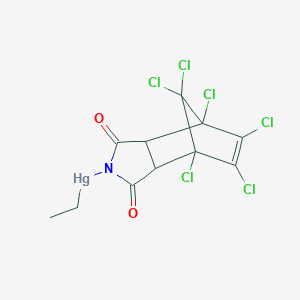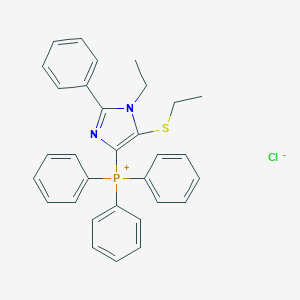
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide, also known as MitoQ, is a mitochondria-targeted antioxidant that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide works by selectively accumulating in the mitochondria due to its positive charge, where it acts as an antioxidant. It can neutralize reactive oxygen species (ROS) generated by the mitochondria, preventing oxidative damage to mitochondrial DNA, proteins, and lipids. 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide can also improve mitochondrial function by reducing oxidative stress and improving energy production.
Biochemische Und Physiologische Effekte
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide has been shown to have various biochemical and physiological effects in scientific research. It can reduce oxidative stress, inflammation, and apoptosis, leading to improved mitochondrial function and cell survival. 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide has also been shown to improve insulin sensitivity, reduce blood pressure, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide in lab experiments is its selective accumulation in the mitochondria, allowing for targeted antioxidant therapy. However, the high cost of 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide can be a limitation for some experiments. Additionally, the potential for off-target effects and toxicity needs to be carefully considered in experimental design.
Zukünftige Richtungen
Future research on 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide could focus on exploring its potential therapeutic applications in specific diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, studies could investigate the optimal dosing and administration of 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide for maximum efficacy and safety. Further research could also explore the potential use of 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide in combination with other therapies for synergistic effects.
Synthesemethoden
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide can be synthesized by reacting triphenylphosphine with 2-mercaptoethylamine to form triphenylphosphonium 2-ethylthioethylamine. This compound is then reacted with 2-bromoacetophenone to form 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Studies have shown that 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide can protect mitochondria from oxidative damage, reduce inflammation, and improve mitochondrial function, leading to improved health outcomes.
Eigenschaften
CAS-Nummer |
126484-15-9 |
|---|---|
Produktname |
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide |
Molekularformel |
C31H30BrN2PS |
Molekulargewicht |
529.1 g/mol |
IUPAC-Name |
(1-ethyl-5-ethylsulfanyl-2-phenylimidazol-4-yl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C31H30N2PS.ClH/c1-3-33-29(25-17-9-5-10-18-25)32-30(31(33)35-4-2)34(26-19-11-6-12-20-26,27-21-13-7-14-22-27)28-23-15-8-16-24-28;/h5-24H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OFZIBYMQBBXVAN-UHFFFAOYSA-M |
SMILES |
CCN1C(=C(N=C1C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)SCC.[Cl-] |
Kanonische SMILES |
CCN1C(=C(N=C1C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)SCC.[Cl-] |
Synonyme |
Phosphonium, 1-ethyl-5-(ethylthio)-2-phenyl-1H-imidazol-4-yltriphenyl-, chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



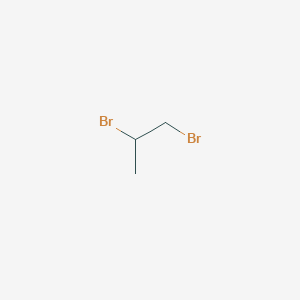
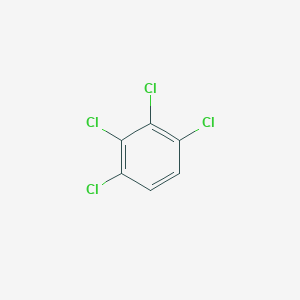

![2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)
